molecular formula C18H18O2 B4968242 methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate CAS No. 6975-21-9

methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate

Cat. No. B4968242
CAS RN: 6975-21-9
M. Wt: 266.3 g/mol
InChI Key: MUAUTHXBCNRXBU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate, also known as MMDCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopropane derivative that possesses unique properties, making it a valuable tool for scientific research.

Scientific Research Applications

1. Asymmetric Electrochemical Synthesis

Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate has been explored in the context of asymmetric electrochemical synthesis. A study by Hazard, Jaouannet, and Tallec (1982) investigated the electrochemical behaviors of this compound and similar bromocyclopropanes in the presence of adsorbed alkaloids. They observed interactions that facilitated the cleavage of carbon-halogen bonds, leading to optically active products under certain conditions, thus indicating potential applications in stereochemistry (Hazard, Jaouannet, & Tallec, 1982).

2. Conformational Analysis in Organic Chemistry

The conformational preferences of compounds related to methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate, such as 1-amino-2,2-diphenylcyclopropanecarboxylic acid, have been studied using quantum mechanical methods. This research, conducted by Casanovas et al. (2006), provides insights into the structural characteristics and potential applications of these compounds in organic chemistry and molecular design (Casanovas, Jiménez, Cativiela, Pérez, & Alemán, 2006).

3. Polymerization and Material Science

Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate also finds application in polymerization processes. A study by Moszner et al. (2003) discussed the radical homopolymerization of certain cyclic monomers leading to polymers with specific properties like high glass transition temperatures. This highlights its potential use in material science and polymer engineering (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).

4. Synthesis of Spirocyclopropane Anellated Heterocycles

The compound is also utilized in the synthesis of spirocyclopropane anellated heterocycles. Research by Meijere et al. (1989) demonstrated its reactivity with various bidentate nucleophiles, leading to the formation of diverse heterocyclic carboxylates. This work opens doors to novel synthetic routes in organic chemistry (Meijere, Teichmann, Yu, Kopf, Oly, & Thienen, 1989).

properties

IUPAC Name

methyl 1-methyl-2,2-diphenylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-17(16(19)20-2)13-18(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUTHXBCNRXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281599, DTXSID50864154
Record name methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-2,2-diphenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate

CAS RN

6975-21-9
Record name NSC22094
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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